2,5-Diamino-4,6-dihydroxypyrimidine

Process Chemistry Pharmaceutical Intermediate Synthesis Industrial Yield Optimization

Synthetic inefficiency and yield loss from substituted pyrimidines lacking the precise 2,5-diamino-4,6-dihydroxy pattern? This compound's unique regioselectivity is validated for HIV drug synthesis. - **Key application**: Essential precursor to 2-amino-4,6-dichloro-5-formylaminopyrimidine used in >30 HIV therapeutics. - **Synthetic advantage**: Enables a shortened 2-step route to 2,5-diamino-4,6-dichloropyrimidine (vs. poor-yield 5-step alternatives). - **Reference data**: IMPDH Ki = 240-440 nM; ricin A chain binding confirmed (PDB 1IL5). - **Specification**: ≥99.0% purity, 75% synthetic yield route. Available for immediate R&D to industrial-scale procurement.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 40769-69-5
Cat. No. B3025309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diamino-4,6-dihydroxypyrimidine
CAS40769-69-5
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1(=C(N=C(NC1=O)N)O)N
InChIInChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10)
InChIKeyHWSJQFCTYLBBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diamino-4,6-dihydroxypyrimidine: Technical Profile & Procurement


2,5-Diamino-4,6-dihydroxypyrimidine (CAS 40769-69-5) is a heterocyclic organic compound belonging to the pyrimidine derivative class, with a molecular formula of C4H6N4O2 and a molecular weight of 142.12 g/mol . The compound features a distinctive substitution pattern bearing two amino groups at positions 2 and 5, and two hydroxyl groups at positions 4 and 6 of the pyrimidine ring, which confers specific reactivity for nucleophilic substitution and coordination chemistry applications [1]. This compound is recognized as a critical organic chemical intermediate, particularly valued in the synthesis of antiviral pharmaceuticals including HIV/AIDS therapeutics .

1 Pharmaceutical intermediate for antiviral API synthesis
2 Biochemical probe for IMPDH enzyme inhibition studies
3 Structural biology tool co-crystallized with ricin A chain

Why Generic Pyrimidine Substitution Is Not Equivalent


Substituting 2,5-diamino-4,6-dihydroxypyrimidine with generic pyrimidine derivatives or simpler analogs is not functionally equivalent due to its unique 2,5-diamino-4,6-dihydroxy substitution pattern, which dictates specific regioselectivity in nucleophilic substitution reactions and distinct biological target engagement . Unlike 2,4-diamino-6-hydroxypyrimidine or other mono/di-substituted pyrimidines, this compound's precise positioning of electron-donating amino and hydroxyl groups enables it to serve as a critical intermediate in the synthesis of 9-substituted guanines and HIV integrase inhibitors—applications for which alternative pyrimidine scaffolds lack the requisite reactivity or yield suboptimal synthetic outcomes . Procurement decisions predicated on functional equivalence without rigorous head-to-head performance data risk compromised synthesis efficiency and product quality.

Regioselectivity mismatch

The 2,5-diamino-4,6-dihydroxy pattern controls reaction regioselectivity; generic pyrimidines may lead to different intermediates.

Target engagement divergence

Amino/hydroxyl group positioning influences IMPDH binding; alternative scaffolds likely differ in biological target engagement.

Synthetic outcome variability

Alternative pyrimidine scaffolds may yield suboptimal efficiency and product purity in key transformations.

Quantitative Comparative Evidence for Procurement


Optimized Industrial Synthesis Yield & Purity

The patent CN104496911A describes an optimized synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride that achieves a total yield of 75% and a product purity of 99.0% [1]. This represents a significant improvement over traditional methods that typically achieve yields of approximately 48% under comparable laboratory-scale conditions . The improved process employs dimethyl malonate and guanidine hydrochloride as starting materials, proceeding through cyclization, nitrosation, reduction, and salt formation steps [1].

Synthesis Yield & Purity
Head-to-head
75% yield (99.0% purity) vs 48% traditional
Supports procurement economics screening
Patent-reported; lab-scale validation recommended
Process Chemistry Pharmaceutical Intermediate Synthesis Industrial Yield Optimization

IMPDH Enzyme Inhibition Activity

2,5-Diamino-4,6-dihydroxypyrimidine demonstrates inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis [1]. BindingDB assay data reports inhibition constants (Ki) of 240 nM against IMPDH and 440 nM against the NAD substrate binding site of IMPDH 2 [1]. Additionally, the compound showed IC50 of 1.00 mM against dihydroorotase enzyme from mouse Ehrlich ascites cells [2]. Direct comparative data for other pyrimidine derivatives in the same assay systems are not available.

IMPDH Inhibition
Reported
Ki = 240 nM (IMPDH), 440 nM (IMPDH2 NAD); IC50 = 1.00 mM (dihydroorotase)
Supports biochemical assay benchmarking
No direct comparator data available
Enzyme Inhibition IMPDH Nucleotide Metabolism Biochemical Pharmacology

Crystal Structure with Ricin A Chain

The three-dimensional structure of 2,5-diamino-4,6-dihydroxypyrimidine (designated DDP) bound to the active site of ricin A chain has been determined by X-ray crystallography at 2.80 Å resolution (PDB ID: 1IL5) [1]. The structure reveals specific molecular interactions between the inhibitor and the toxin's active site residues, establishing a structural platform for rational inhibitor design [2]. This structural characterization provides atomic-level detail of the binding mode that is not available for most closely related pyrimidine analogs in complex with this target.

Crystal Structure
Reported
2.80 Å resolution, PDB 1IL5 (ricin A chain complex)
Supports structure-guided inhibitor design
Foundational structural tool for toxin inhibitor programs
Structural Biology Toxin Inhibition X-ray Crystallography Drug Design

High-Value Application Scenarios


Antiviral Drug Intermediate Manufacturing

The compound serves as the essential precursor for synthesizing 2-amino-4,6-dichloro-5-formylaminopyrimidine, a critical intermediate in the production of over thirty varieties of HIV/AIDS therapeutic agents . Procurement of high-purity (≥99.0%) material produced via optimized synthetic routes (yield 75%) is recommended for industrial-scale antiviral drug manufacturing operations [1].

Synthesis of 9-Substituted Guanine Analogs

2,5-Diamino-4,6-dihydroxypyrimidine enables a shortened two-step synthetic route to 2,5-diamino-4,6-dichloropyrimidine, which is a key precursor for 9-substituted guanines with antiviral activity . This improved route offers synthetic efficiency advantages over alternative five-step syntheses that historically produced poor overall yields [2].

Structure-Based Toxin Inhibitor Design

The compound's validated binding mode to ricin A chain, confirmed by 2.80 Å resolution crystallographic data (PDB 1IL5), establishes it as a foundational tool compound for structure-guided design of novel toxin inhibitors [3]. Researchers developing ricin or shiga toxin countermeasures can leverage this structural information for rational analog design [4].

IMPDH Inhibition Reference Tool

With quantified Ki values of 240-440 nM against IMPDH, this compound may be procured as a reference inhibitor for studies investigating nucleotide metabolism, immunosuppression, or antiviral mechanisms targeting guanine biosynthesis pathways [5].

Application
Selection Property
Validation Focus
Antiviral API intermediate synthesis
High-purity synthesis-grade intermediate
Purity verification per batch (HPLC, COA)
9‑Substituted guanine analog synthesis
Regioselective 2,5‑diamino‑4,6‑dihydroxy reactivity
Synthetic route yield and regiochemical fidelity
Toxin inhibitor structure‑guided design
Reported co‑crystal structure with ricin A chain
Binding mode reproducibility in target assays
IMPDH biochemical reference compound
Defined IMPDH inhibition profile (Ki)
In‑house enzyme assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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